N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
The exact mass of the compound this compound is 430.0365757 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O3S/c19-17(20)18(21,22)27-11-7-5-10(6-8-11)23-15(25)9-14-16(26)24-12-3-1-2-4-13(12)28-14/h1-8,14,17H,9H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIJMORKEAUDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(C(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. The unique structural features of this compound suggest possible applications in medicinal chemistry, particularly in targeting various biological pathways.
Chemical Structure and Properties
The chemical formula for this compound is C₁₆H₁₃ClF₃N₂O₃. Its molecular weight is approximately 408.71 g/mol. The presence of the benzothiazine moiety and the trifluoroethoxy group significantly influences its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives of benzothiazole have demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) in the low μg/mL range .
- Antitumor Activity : Similar compounds have been evaluated for their antitumor properties. Studies have indicated that benzothiazine derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging reactive oxygen species (ROS), which is crucial for neuroprotective applications .
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound had MIC values ranging from 10 to 50 μg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
In a comparative study on the antiproliferative effects of benzothiazine derivatives on cancer cell lines, it was found that certain modifications at the 4-position of the benzothiazine ring significantly enhanced antitumor activity. The compound under discussion demonstrated IC₅₀ values indicating moderate cytotoxicity against various cancer cell lines .
Neuroprotective Effects
Research focusing on neuroprotective agents highlighted that some derivatives could reduce neuronal injury in models of ischemia/reperfusion injury. This suggests potential applications in treating neurodegenerative diseases .
Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions starting from halogenated phenyl precursors and benzothiazine derivatives. Key steps include:
- Nucleophilic substitution to introduce the 2-chloro-1,1,2-trifluoroethoxy group onto the phenyl ring, often using ethanol or dichloromethane as solvents and sodium hydroxide as a base .
- Amide bond formation between the activated acetamide intermediate and the benzothiazin moiety, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) under reflux .
- Purification via column chromatography or recrystallization to isolate the final product. Reaction temperatures (60–100°C) and solvent polarity are tightly controlled to avoid side reactions .
Q. Which analytical techniques are essential for characterizing its purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the integration of protons in the trifluoroethoxy group (δ 4.5–5.0 ppm) and benzothiazin ring (δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak ([M+H]⁺) and fragments corresponding to the chloro-trifluoroethoxy and benzothiazin moieties .
- HPLC with UV detection : Ensures >95% purity by quantifying impurities under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .
Q. What structural features contribute to its pharmacological potential?
- The 3-oxo-3,4-dihydro-2H-1,4-benzothiazin core enables hydrogen bonding with biological targets, while the trifluoroethoxy group enhances lipophilicity and metabolic stability .
- The chlorine atom on the phenyl ring increases electrophilicity, potentially improving target binding affinity .
Advanced Questions
Q. How can researchers optimize synthesis to improve yield and minimize by-products?
- Stepwise monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress and identify intermediates .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions during amide coupling .
- Catalyst screening : Test alternatives to NaOH, such as K₂CO₃, to enhance nucleophilic substitution efficiency while minimizing hydrolysis .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines) to isolate structural-activity relationships .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results in enzymatic vs. cellular assays .
- Computational modeling : Perform docking studies to evaluate how trifluoroethoxy group conformation affects target binding (e.g., kinase active sites) .
Q. How does the electronic nature of the trifluoroethoxy group influence reactivity and bioactivity?
- The electron-withdrawing trifluoromethyl component increases the compound’s stability against oxidative metabolism, prolonging half-life in vivo .
- The ethoxy oxygen participates in dipole-dipole interactions with hydrophobic pockets in proteins, as shown in crystallographic studies of analogous benzothiazine derivatives .
- Substituent effects can be quantified via Hammett σ constants, correlating electronic parameters with inhibition potency in enzyme assays .
Methodological Considerations
- Crystallographic validation : Single-crystal X-ray diffraction (as in ) is recommended to resolve ambiguities in stereochemistry or bond angles .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess the compound’s shelf life and guide formulation development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
